Cas no 93983-22-3 (1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-)

1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl- structure
93983-22-3 structure
Nome del prodotto:1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-
Numero CAS:93983-22-3
MF:C19H40O8
MW:396.516107559204
CID:809756
PubChem ID:3023234

1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-
    • 2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
    • 2-[[2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
    • 2-((2-(((2,2-Bis(hydroxymethyl)butoxy)methoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)-2-ethylpropane-1,3-diol
    • EINECS 301-311-7
    • DTXSID70916725
    • 2-{[2-({[2,2-Bis(hydroxymethyl)butoxy]methoxy}methyl)-2-(hydroxymethyl)butoxy]methyl}-2-ethylpropane-1,3-diol
    • 93983-22-3
    • NS00062293
    • Inchi: InChI=1S/C19H40O8/c1-4-17(7-20,8-21)12-25-14-19(6-3,11-24)15-27-16-26-13-18(5-2,9-22)10-23/h20-24H,4-16H2,1-3H3
    • Chiave InChI: JYTAOLSNJPFUNZ-UHFFFAOYSA-N
    • Sorrisi: CCC(CO)(CO)COCC(CC)(CO)COCOCC(CC)(CO)CO

Proprietà calcolate

  • Massa esatta: 396.272318
  • Massa monoisotopica: 396.272318
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 18
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 129
  • XLogP3: -0.5

Proprietà sperimentali

  • Densità: 1.136
  • Punto di ebollizione: 567.4°Cat760mmHg
  • Punto di infiammabilità: 297°C
  • Indice di rifrazione: 1.501

1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl- Letteratura correlata

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd